![molecular formula C16H14Cl2N2O2 B6539556 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060357-77-8](/img/structure/B6539556.png)
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide (DCMBA) is a synthetic compound derived from the hydrolysis of 4-chloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. It is a white crystalline powder and has a molecular weight of 335.8 g/mol. DCMBA has been studied for its potential applications in scientific research and various biochemical and physiological effects.
Wirkmechanismus
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been shown to inhibit the activity of both AChE and DAGL enzymes. AChE is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition by 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neuronal activity. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been shown to inhibit the activity of DAGL, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGL by 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide leads to decreased levels of 2-AG, which in turn affects the signaling of other endocannabinoids, such as anandamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide have been studied in both in vitro and in vivo models. In vitro studies have shown that 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can inhibit both AChE and DAGL, leading to increased acetylcholine levels and decreased 2-AG levels, respectively. In vivo studies have demonstrated that 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can modulate the activity of the autonomic nervous system, leading to increased heart rate and blood pressure. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been shown to increase locomotor activity in rodents, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has several advantages and limitations for lab experiments. One of the main advantages of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is its relatively low cost and easy synthesis. Additionally, 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been shown to be relatively non-toxic in in vitro and in vivo models, making it a safe compound for laboratory use. However, 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has some limitations, such as its relatively short half-life and its potential for metabolic degradation.
Zukünftige Richtungen
There are several potential future directions for the study of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. One potential direction is to further investigate its effects on the autonomic nervous system and its potential therapeutic applications. Additionally, further research could be conducted on the effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide on other neurotransmitters, such as dopamine and serotonin. Additionally, further research could be conducted on the effects of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide on other enzymes, such as protein kinases, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on the potential toxicity of 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide and its potential interactions with other drugs.
Synthesemethoden
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can be synthesized from the hydrolysis of 4-chloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. The reaction is conducted in aqueous base, such as potassium hydroxide, at a temperature of 100°C. The reaction time is typically between 1-2 hours and yields a white solid product. The product is then purified by recrystallization from ethyl acetate and methanol, with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has also been studied for its ability to inhibit the enzyme diacylglycerol lipase (DAGL), which plays a role in the regulation of endocannabinoid signaling.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-19-15(21)8-10-2-5-12(6-3-10)20-16(22)11-4-7-13(17)14(18)9-11/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFAHMSRXGIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.